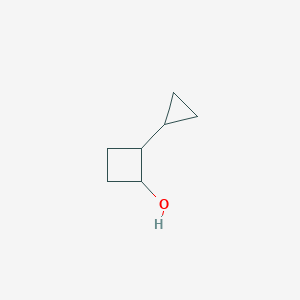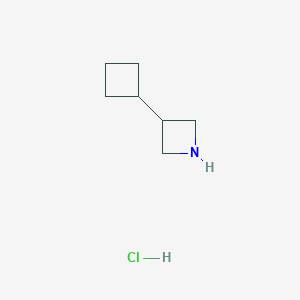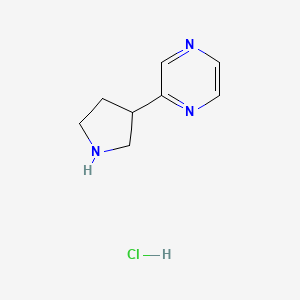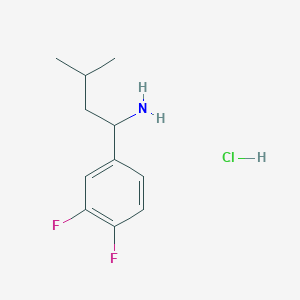
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “(1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates” involves cyclopropanization reaction, obtaining the compound of formula II into acid amides, Hofmann degradation, and then type I compound is obtained into salt with D mandelic acids .Molecular Structure Analysis
The molecular structure of similar compounds like “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” and “1-(3,4-Difluorophenyl)ethanamine hydrochloride (1:1)” have been reported . These compounds share a common difluorophenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclopropanization, conversion of compounds into acid amides, Hofmann degradation, and formation of salts with D mandelic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” and “1-(3,4-Difluorophenyl)ethanamine hydrochloride (1:1)” have been reported . These compounds share a common difluorophenyl group .Applications De Recherche Scientifique
Application in Catalysts
- Summary of Application: This compound is used in the study of Blatter radicals. The radicals are prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .
- Methods of Application: The syntheses of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were carried out via the classic route involving oxidation of amidrazones 3a,b in situ, giving 1,2,4-triazabutadienes 6a,b, which then underwent electrocyclic ring closure thus affording benzotriazines .
- Results or Outcomes: The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction, and two different 1D chains of alternating radicals were identified .
Application in Chemical Synthesis
- Summary of Application: This compound is used as a reagent in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application would depend on the particular synthesis being carried out. However, it is generally used as a reagent in a reaction .
- Results or Outcomes: The outcomes would also depend on the particular synthesis being carried out. However, it is generally used to introduce the 3,4-difluorophenyl group into a molecule .
Application in Biocatalysis
- Summary of Application: This compound is used in the biocatalytic production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), an intermediate for the drug ticagrelor .
- Methods of Application: An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor .
- Results or Outcomes: The biocatalytic solution to (S)-CFPL was developed .
Application in Fluorination Reagents
- Summary of Application: This compound is used as a fluorination reagent in various chemical reactions .
- Methods of Application: The specific methods of application would depend on the particular reaction being carried out. However, it is generally used as a reagent in a reaction .
- Results or Outcomes: The outcomes would also depend on the particular reaction being carried out. However, it is generally used to introduce the 3,4-difluorophenyl group into a molecule .
Application in Isoxazole Ring Construction
- Summary of Application: This compound is used in the construction of isoxazole rings, which are important structures in various organic compounds .
- Methods of Application: The specific methods of application would depend on the particular synthesis being carried out. However, it is generally used as a reagent in a reaction .
- Results or Outcomes: The outcomes would also depend on the particular synthesis being carried out. However, it is generally used to introduce the 3,4-difluorophenyl group into a molecule .
Application in Magnetic Properties of Blatter Radicals
- Summary of Application: This compound is used in the study of the magnetic properties of Blatter radicals .
- Methods of Application: The syntheses of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were carried out via the classic route involving oxidation of amidrazones 3a,b in situ, giving 1,2,4-triazabutadienes 6a,b, which then underwent electrocyclic ring closure thus affording benzotriazines .
- Results or Outcomes: The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction, and two different 1D chains of alternating radicals were identified .
Application in Fluorination Reagents
- Summary of Application: This compound is used as a fluorination reagent in various chemical reactions .
- Methods of Application: The specific methods of application would depend on the particular reaction being carried out. However, it is generally used as a reagent in a reaction .
- Results or Outcomes: The outcomes would also depend on the particular reaction being carried out. However, it is generally used to introduce the 3,4-difluorophenyl group into a molecule .
Application in Isoxazole Ring Construction
- Summary of Application: This compound is used in the construction of isoxazole rings, which are important structures in various organic compounds .
- Methods of Application: The specific methods of application would depend on the particular synthesis being carried out. However, it is generally used as a reagent in a reaction .
- Results or Outcomes: The outcomes would also depend on the particular synthesis being carried out. However, it is generally used to introduce the 3,4-difluorophenyl group into a molecule .
Application in Magnetic Properties of Blatter Radicals
- Summary of Application: This compound is used in the study of the magnetic properties of Blatter radicals .
- Methods of Application: The syntheses of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were carried out via the classic route involving oxidation of amidrazones 3a,b in situ, giving 1,2,4-triazabutadienes 6a,b, which then underwent electrocyclic ring closure thus affording benzotriazines .
- Results or Outcomes: The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction, and two different 1D chains of alternating radicals were identified .
Safety And Hazards
The safety data sheet for a similar compound, “3,5-Difluorophenyl isocyanate”, indicates that it is flammable, toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8;/h3-4,6-7,11H,5,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDNAFRTKQWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



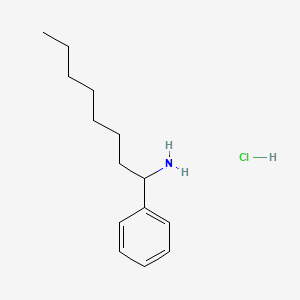
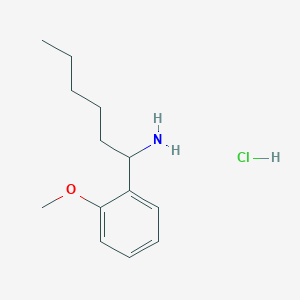
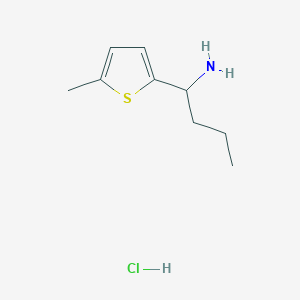
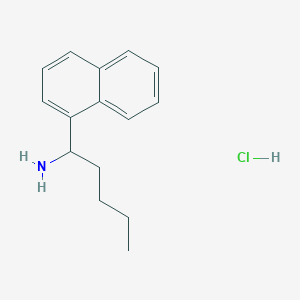

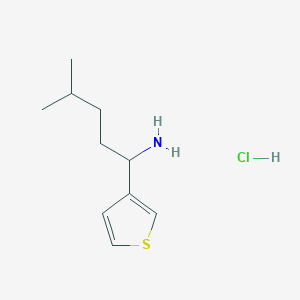
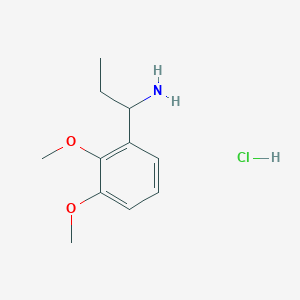
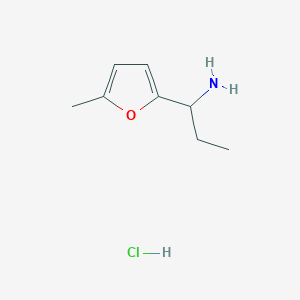
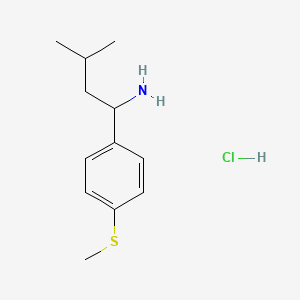
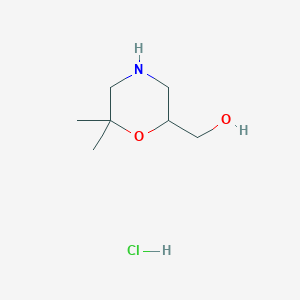
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
